Cas no 868680-14-2 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate)

6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 化学的及び物理的性質
名前と識別子
-
- 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate
- Benzenepropanoic acid, 1,2-dihydro-6-methyl-3-nitro-2-oxo-4-pyridinyl ester
- SR-01000016170
- AKOS024612346
- (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-phenylpropanoate
- AB00676261-01
- SR-01000016170-1
- F1826-0114
- 868680-14-2
-
- インチ: 1S/C15H14N2O5/c1-10-9-12(14(17(20)21)15(19)16-10)22-13(18)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,19)
- InChIKey: GRFVOMSDFHBYIE-UHFFFAOYSA-N
- ほほえんだ: C1(CCC(OC2C=C(C)NC(=O)C=2[N+]([O-])=O)=O)=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 302.09027155g/mol
- どういたいしつりょう: 302.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- ふってん: 458.8±45.0 °C(Predicted)
- 酸性度係数(pKa): 6.94±0.10(Predicted)
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1826-0114-2mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-20μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-3mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-75mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-5μmol |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-30mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-20mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-25mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-100mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1826-0114-5mg |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate |
868680-14-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoateに関する追加情報
6-Methyl-3-Nitro-2-Oxo-1,2-Dihydropyridin-4-Yl 3-Phenylpropanoate: A Comprehensive Overview
The compound with CAS No. 868680-14-2, commonly referred to as 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate, is a highly specialized organic compound with a complex structure and diverse applications. This compound belongs to the class of dihydropyridines, which are well-known for their versatility in organic synthesis and their role in various pharmacological applications. The dihydropyridine framework serves as a foundational structure for numerous bioactive molecules, making this compound a subject of interest in both academic and industrial research.
The 6-methyl and 3-nitro substituents on the dihydropyridine ring introduce unique electronic and steric properties, which significantly influence the compound's reactivity and biological activity. The 2-oxo group further enhances the molecule's ability to participate in various chemical transformations, particularly those involving nucleophilic attack or enamine chemistry. The 4-yloxy group attached to the dihydropyridine ring is derived from a 3-phenylpropanoate moiety, which adds aromaticity and additional functional groups that can be exploited in synthetic chemistry.
Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of antioxidant agents and anti-inflammatory drugs. The nitro group on the dihydropyridine ring has been shown to exhibit significant radical-scavenging activity, making it a promising candidate for combating oxidative stress-related diseases. Additionally, the methyl group at position 6 enhances the compound's lipophilicity, improving its bioavailability and permeability across cellular membranes.
In terms of synthesis, this compound is typically prepared through a multi-step process involving the condensation of aldehydes with nitroalkenes or nitrostyrenes. The reaction conditions are carefully optimized to ensure high yields and selectivity. Researchers have recently explored the use of microwave-assisted synthesis to accelerate the reaction process and improve product purity. This approach has proven particularly effective in constructing the dihydropyridine core with high precision.
The 3-phenoxypropanoate substituent on the dihydropyridine ring contributes significantly to the molecule's solubility and stability under physiological conditions. This feature makes it an ideal candidate for use in pharmaceutical formulations where both efficacy and delivery are critical factors. Furthermore, the phenyl group introduces aromaticity, which can enhance the molecule's interaction with biological targets such as enzymes or receptors.
Recent advancements in computational chemistry have enabled researchers to model the molecular interactions of this compound with various biological systems. These studies have provided valuable insights into its potential as a neuroprotective agent or a cancer therapeutic. For instance, molecular docking simulations have revealed that this compound exhibits strong binding affinity to certain protein targets associated with neurodegenerative diseases, suggesting its potential role in mitigating conditions such as Alzheimer's or Parkinson's disease.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics or as a precursor for advanced materials such as conductive polymers or graphene derivatives. Researchers are actively exploring its potential as an electron transport material in organic photovoltaic devices, where its ability to facilitate charge separation could enhance device efficiency.
The synthesis and characterization of this compound have been extensively documented in recent scientific literature. For example, a study published in *Journal of Medicinal Chemistry* demonstrated its efficacy as an inhibitor of certain kinases involved in cancer cell proliferation. Another study featured in *Chemical Communications* highlighted its role as a building block for constructing more complex molecular architectures with enhanced functionality.
In conclusion, 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yloxy 3-phenoxypropanoate (CAS No. 868680-14-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an invaluable tool in drug discovery, materials science, and organic synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
868680-14-2 (6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 3-phenylpropanoate) 関連製品
- 205810-04-4(ethyl 4-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoate)
- 2229012-80-8(2-(2,6-dichloropyridin-4-yl)cyclopropylmethanamine)
- 53065-50-2(Hydrazinecarboxylic acid, 2-[(methylamino)thioxomethyl]-, ethyl ester)
- 2680889-69-2(benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)
- 2228991-36-2(2-[1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropyl]acetic acid)
- 1261678-21-0(2-(4-(Difluoromethoxy)-2-methylbenzoyl)pyridine)
- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)
- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)
- 39386-78-2(Gum karaya)
- 1369895-97-5(2-(tert-Butoxy)-3-methylaniline)




